Cas no 24404-50-0 (Epipinoresinol)

Epipinoresinol structure
Productnaam:Epipinoresinol
Epipinoresinol Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol,4,4'-[(1R,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-
- Epipinoresinol
- (+)-Epipinoresinol
- 1H,3H-Furo[3,4-c]furan,phenol deriv.
- epi-Pinoresinol
- Epipinoresinol(6CI,7CI)
- Phenol, 4,4'-(3ab,4,6,6ab-tetrahydro-1H,3H-furo[3,4-c]furan-1a,4b-diyl)bis[2-methoxy- (8CI)
- Phenol,4,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2-methoxy-, [1S-(1a,3aa,4b,6aa)]-
- 4,4'-[(1R,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxyphenol]
- Pinoresinol
- 6YKG9JJC1S
- 4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
- Q63408653
- (+)-epi-pinoresinol
- MLS002473314
- HMS2196C10
- ZAA40450
- BDBM50379794
- SMR001397395
- 4,4'-(1R,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis(2-methoxyphenol)
- 4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxy-phenyl)-1,
- CHEMBL487611
- CS-0132764
- HY-N7534
- PHENOL, 4,4'-((1R,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2-METHOXY-
- SCHEMBL10019016
- 4,4'-((1R,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2-METHOXYPHENOL)
- FS-7643
- 4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxy-phenol
- CHEBI:132821
- HGXBRUKMWQGOIE-WZBLMQSHSA-N
- UNII-6YKG9JJC1S
- PHENOL, 4,4'-(3A.BETA.,4,6,6A.BETA.-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1.ALPHA.,4.BETA.-DIYL)BIS(2-METHOXY-
- AKOS040760382
- PHENOL, 4,4'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2-METHOXY-, (1S-(1.ALPHA.,3A.ALPHA.,4.BETA.,6A.ALPHA.))-
- 24404-50-0
- (-)-pinoresinol
- (+)-Pinoresinol
- 4,4'-(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis(2-methoxyphenol)
- 4,4'-(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis(2-methoxyphenol)
- Pinoresinol; (+)-form
- 4-[(1R,3aR,4S,6aR)-4-(4-hydroxy-3-methoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2-methoxyphenol
- PHENOL, 4,4'-(3ABETA,4,6,6ABETA-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1ALPHA,4BETA-DIYL)BIS(2-METHOXY-
- PHENOL, 4,4'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2-METHOXY-, (1S-(1ALPHA,3AALPHA,4BETA,6AALPHA))-
- 4,4'-(1R,3aR,4S,6aR)-tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diylbis(2-methoxyphenol)
- DA-68968
-
- Inchi: 1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1
- InChI-sleutel: HGXBRUKMWQGOIE-WZBLMQSHSA-N
- LACHT: O1C([H])([H])[C@]2([H])[C@@]([H])(C3C([H])=C([H])C(=C(C=3[H])OC([H])([H])[H])O[H])OC([H])([H])[C@]2([H])[C@]1([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H]
Berekende eigenschappen
- Exacte massa: 358.14163842 g/mol
- Monoisotopische massa: 358.14163842 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 4
- Complexiteit: 431
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 77.4
- Moleculair gewicht: 358.4
- XLogP3: 2.3
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.287±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 138-139 ºC (ethanol )
- Kookpunt: 556.5±50.0 °C at 760 mmHg
- Vlampunt: 290.4±30.1 °C
- Oplosbaarheid: Very slightly soluble (0.14 g/l) (25 º C),
- Dampfdruk: 0.0±1.6 mmHg at 25°C
Epipinoresinol Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
Epipinoresinol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1612-5mg |
(+)-Epipinoresinol |
24404-50-0 | 5mg |
¥ 3090 | 2024-07-20 | ||
Aaron | AR00BJO2-5mg |
(+)-Epipinoresinol |
24404-50-0 | 98% | 5mg |
$1388.00 | 2025-02-13 | |
ChemFaces | CFN92288-5mg |
(+)-Epipinoresinol |
24404-50-0 | >=98% | 5mg |
$338 | 2023-09-19 | |
TargetMol Chemicals | TN1612-5mg |
(+)-Epipinoresinol |
24404-50-0 | 5mg |
¥ 3090 | 2024-07-24 | ||
TargetMol Chemicals | TN1612-1 ml * 10 mm |
(+)-Epipinoresinol |
24404-50-0 | 1 ml * 10 mm |
¥ 3190 | 2024-07-24 | ||
TargetMol Chemicals | TN1612-1 ml * 10 mm |
(+)-Epipinoresinol |
24404-50-0 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E69700-5mg |
(+)-Epipinoresinol |
24404-50-0 | ,HPLC≥95% | 5mg |
¥4480.0 | 2023-09-07 | |
TargetMol Chemicals | TN1612-1 mL * 10 mM (in DMSO) |
(+)-Epipinoresinol |
24404-50-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1612-5 mg |
(+)-Epipinoresinol |
24404-50-0 | 5mg |
¥3549.00 | 2022-04-26 | ||
ChemFaces | CFN92288-5mg |
(+)-Epipinoresinol |
24404-50-0 | >=98% | 5mg |
$338 | 2021-07-22 |
Epipinoresinol Gerelateerde literatuur
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Aanbevolen leveranciers
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:24404-50-0)(+)-Epipinoresinol

Zuiverheid:≥98%
Hoeveelheid:5mg/20mg/50mg
Prijs ($):Onderzoek